Cas no 65911-46-8 (2-Carbamoyl-6-nitrobenzoic acid)

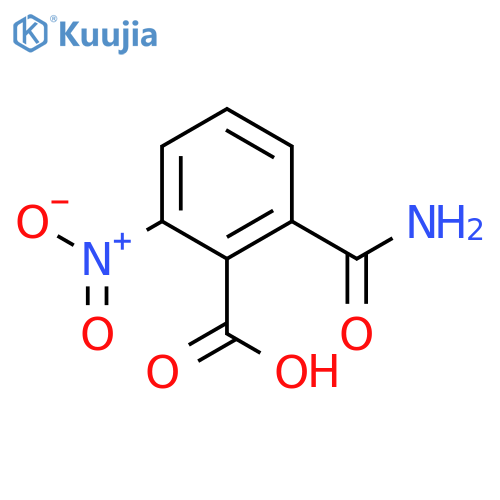

65911-46-8 structure

商品名:2-Carbamoyl-6-nitrobenzoic acid

2-Carbamoyl-6-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Carbamoyl-6-nitrobenzoic acid

- 2-(aminocarbonyl)-6-nitroBenzoic acid

- Benzoicacid, 2-(aminocarbonyl)-6-nitro-

- 2-aminocarbonyl-6-nitro-benzoic acid

- 3-nitrophthalic monoamide

- 6-nitro-phthalamic acid

- 6-Nitro-phthalamidsaeure

- MFCD00088952

- SCHEMBL282685

- AKOS005152006

- 6-Nitrophthalamic acid

- AC-2896

- A867571

- 107990-50-1

- AKOS005208693

- SY003287

- 2-Carbamoyl-6-nitrobenzoicAcid

- QYLIVYPDIARSHA-UHFFFAOYSA-N

- 65911-46-8

- AC7514

- DTXSID90404659

- AMY31809

- CS-0454590

- 3-Nitrophthalic mono amide

- STL280259

-

- MDL: MFCD00088952

- インチ: InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)

- InChIKey: QYLIVYPDIARSHA-UHFFFAOYSA-N

- ほほえんだ: O=[N+]([O-])C1=CC=CC(C(N)=O)=C1C(O)=O

計算された属性

- せいみつぶんしりょう: 210.02800

- どういたいしつりょう: 210.028

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 126A^2

じっけんとくせい

- 密度みつど: 1.585

- ふってん: 394.2 ℃ at 760 mmHg

- フラッシュポイント: 192.2°C

- 屈折率: 1.655

- PSA: 126.21000

- LogP: 1.61540

2-Carbamoyl-6-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR470009-25g |

2-Carbamoyl-6-nitrobenzoic acid |

65911-46-8 | 25g |

£413.00 | 2023-09-02 | ||

| Apollo Scientific | OR470009-250mg |

2-Carbamoyl-6-nitrobenzoic acid |

65911-46-8 | 250mg |

£36.00 | 2025-02-20 | ||

| Aaron | AR006N75-5g |

2-Carbamoyl-6-nitrobenzoic acid |

65911-46-8 | 95% | 5g |

$219.00 | 2025-02-12 | |

| 1PlusChem | 1P006MYT-1g |

2-Carbamoyl-6-nitrobenzoic acid |

65911-46-8 | 95% | 1g |

$65.00 | 2024-04-22 | |

| Ambeed | A692810-250mg |

2-Carbamoyl-6-nitrobenzoic acid |

65911-46-8 | 95% | 250mg |

$24.0 | 2024-08-02 | |

| A2B Chem LLC | AD08901-5g |

2-Carbamoyl-6-nitrobenzoic acid |

65911-46-8 | 95% | 5g |

$166.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D910282-5g |

2-Carbamoyl-6-nitrobenzoic Acid |

65911-46-8 | >97% | 5g |

$150 | 2025-02-20 | |

| eNovation Chemicals LLC | D910282-5g |

2-Carbamoyl-6-nitrobenzoic Acid |

65911-46-8 | >97% | 5g |

$150 | 2024-07-20 | |

| Aaron | AR006N75-1g |

2-Carbamoyl-6-nitrobenzoic acid |

65911-46-8 | 95% | 1g |

$63.00 | 2025-02-12 | |

| Ambeed | A692810-1g |

2-Carbamoyl-6-nitrobenzoic acid |

65911-46-8 | 95% | 1g |

$65.0 | 2024-08-02 |

2-Carbamoyl-6-nitrobenzoic acid 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

65911-46-8 (2-Carbamoyl-6-nitrobenzoic acid) 関連製品

- 87594-59-0(4-Carbamoyl-3-nitrobenzoicacid)

- 943522-94-9(2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt)

- 77326-45-5(2-Carbamoyl-3-nitrobenzoic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65911-46-8)2-Carbamoyl-6-nitrobenzoic acid

清らかである:99%

はかる:5g

価格 ($):200.0